溴碘乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

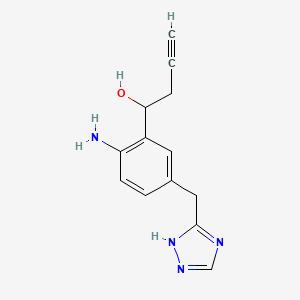

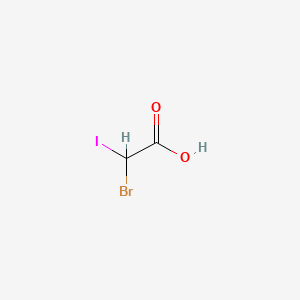

Bromoiodoacetic Acid is an organic compound with the molecular formula C2H2BrIO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is known for its instability at room temperature and its tendency to decompose. It is widely used in organic synthesis, particularly as a brominating and iodinating agent .

科学研究应用

Bromoiodoacetic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing bromine and iodine atoms into molecules.

Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pharmaceuticals, and rubber additives .

作用机制

Bromoiodoacetic Acid, also known as 2-Bromo-2-iodoacetic acid, is an organic compound that has been identified as a disinfection byproduct (DBP) in finished drinking waters . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Mode of Action

It is known to be used in organic synthesis, where it can act as a brominating and iodinating agent . This suggests that it may interact

生化分析

Biochemical Properties

It is known that the toxicity of monohalogenated acetic acids increases with the mass of the halogen, following an order of iodoacetic acids > bromoacetic acids >> chloroacetic acids . This is related to their alkylating potential and the propensity of the halogen leaving group

Cellular Effects

It is known that compounds that contain an iodo-group, such as Bromoiodoacetic Acid, have enhanced mammalian cell cytotoxicity and genotoxicity as compared to their brominated and chlorinated analogues

准备方法

Synthetic Routes and Reaction Conditions: Bromoiodoacetic Acid is typically synthesized through a multi-step process. The common method involves the bromination of acetic acid followed by iodination. The reaction starts with the bromination of acetic acid in the presence of a catalyst like acetic acid itself. This is followed by the addition of sodium iodide to introduce the iodine atom. The final product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of Bromoiodoacetic Acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .

化学反应分析

Types of Reactions: Bromoiodoacetic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or esters.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It is commonly used in substitution reactions where the bromine or iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide or other nucleophiles are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acids .

相似化合物的比较

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetic acid

Comparison: Bromoiodoacetic Acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. Compared to chloroacetic acid, bromoacetic acid, and iodoacetic acid, it has higher reactivity and can participate in a broader range of chemical reactions. Its dual halogenation makes it particularly useful in synthetic chemistry .

属性

IUPAC Name |

2-bromo-2-iodoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXOVYMFHLFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718902 |

Source

|

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-43-5 |

Source

|

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is bromoiodoacetic acid considered a health concern?

A: Bromoiodoacetic acid exhibits significant in vitro cytotoxicity and genotoxicity in both bacterial and mammalian cell models. [, ] While its presence in drinking water is not currently regulated, research indicates it can damage DNA and disrupt normal cell function, potentially leading to adverse health outcomes. [] Further investigation is necessary to fully assess its long-term health risks.

Q2: How does the toxicity of bromoiodoacetic acid compare to other haloacetic acids?

A: Research shows that iodinated haloacetic acids, like bromoiodoacetic acid, are generally more cytotoxic and genotoxic than their brominated or chlorinated counterparts. [, ] This increased toxicity is attributed to the higher electrophilic reactivity of the iodine atom. [] Specifically, bromoiodoacetic acid demonstrates greater toxicity than dibromoacetic acid and chloroacetic acid in mammalian cell assays. []

Q3: Under what conditions is bromoiodoacetic acid formation in drinking water most likely?

A: Bromoiodoacetic acid formation is favored in water treatment plants employing chloramination for disinfection, particularly when source waters have elevated bromide and iodide levels. [] Shorter free chlorine contact times (< 1 min) have been associated with higher bromoiodoacetic acid concentrations, while longer contact times (> 45 min) result in lower levels. []

Q4: Are there analytical methods to detect bromoiodoacetic acid in water samples?

A: Yes, bromoiodoacetic acid can be identified and quantified in water samples using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and detection of different iodoacids based on their mass-to-charge ratios, enabling accurate measurement even at low concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, endo- (9CI)](/img/new.no-structure.jpg)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)